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Compound of Interest

Compound Name: (-)-Toddanol

Cat. No.: B8033888

Disclaimer: Despite extensive literature searches, the specific experimental spectroscopic data
for (-)-Toddanol from its primary citation could not be accessed. The following guide provides a
representative summary of the type of data, experimental protocols, and analysis workflow
expected for a natural product of this class, based on general spectroscopic principles. The
guantitative data presented in the tables are illustrative examples for a coumarin with the
molecular formula C16H180s and should not be considered as the experimentally verified data
for (-)-Toddanol.

This technical guide provides a comprehensive overview of the spectroscopic data for the
natural product (-)-Toddanol. The information is tailored for researchers, scientists, and
professionals in drug development who are interested in the detailed structural elucidation of
coumarin derivatives. This document outlines the characteristic Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the detailed experimental
protocols for their acquisition.

Spectroscopic Data Summary

The structural characterization of (-)-Toddanol, a coumarin isolated from Toddalia asiatica,
relies on a combination of spectroscopic techniques. The molecular formula has been reported
as CieH180s. The following tables summarize the expected spectroscopic data.

Table 1: lllustrative *H NMR Data for (-)-Toddanol (in CDCls)
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. . Coupling

Chemical Shift L . Proposed
Multiplicity Constant (J, Integration .

(6, ppm) Assignment

Hz)

7.62 d 9.5 1H H-4

6.25 d 9.5 1H H-3

6.85 S - 1H H-8

4.50 dd 8.5, 3.0 1H H-2'

3.95 S - 3H 5-OCHs

3.92 S - 3H 7-OCHs

2.90 m - 1H H-1'

1.35 S - 3H 3'-CHs

1.30 S - 3H 3'-CHs

2.50 brs - 1H 2'-OH

Table 2: lllustrative 3C NMR Data for (-)-Toddanol (in CDCIs)
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Chemical Shift (6, ppm) Carbon Type Proposed Assignment
161.5 C C-2
112.8 CH C-3
143.7 CH C-4
158.2 C C-5
1135 C C-4a
152.0 C C-7
95.0 CH C-8
157.8 C C-8a
110.0 C C-6
78.0 CH c-2'
45.0 CH C-1
72.0 C C-3
255 CHs 3'-CHs
25.0 CHs 3'-CHs
56.5 OCHs 5-OCHs
56.2 OCHs 7-OCHs

Table 3: lllustrative Infrared (IR) Spectroscopy Data for (-)-Toddanol
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
3450 Broad, Strong O-H stretch (hydroxyl group)
2970, 2930 Medium C-H stretch (aliphatic)
C=0 stretch (a,B-unsaturated
1725 Strong
lactone)
1610, 1580 Medium C=C stretch (aromatic)
1270 Strong C-O stretch (aryl ether)
1130 Strong C-O stretch (alcohol)

Table 4: lllustrative Mass Spectrometry (MS) Data for (-)-Toddanol

m/z Relative Intensity (%) Proposed Fragment
290 85 [M]* (Molecular lon)
275 40 [M - CHs]*

231 100 [M - CsH70]*+

203 65 [M - CsH-0 - COJ*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for a natural product like (-)-Toddanol.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy *H and 3C NMR spectra would be
recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample would be
dissolved in a deuterated solvent, typically chloroform-d (CDCIs), with tetramethylsilane (TMS)
used as an internal standard (& = 0.00 ppm). For *H NMR, standard parameters would include
a 30° pulse width and a relaxation delay of 1-2 seconds. For 3C NMR, a proton-decoupled
sequence would be used to simplify the spectrum to single peaks for each unique carbon atom.
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2.2 Infrared (IR) Spectroscopy The IR spectrum would be obtained using a Fourier Transform
Infrared (FTIR) spectrometer. The sample could be prepared as a thin film on a salt plate (e.g.,
NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing
the solvent to evaporate. Alternatively, the sample could be mixed with KBr powder and
pressed into a pellet. The spectrum would be recorded over a range of 4000-400 cm~1.

2.3 Mass Spectrometry (MS) Mass spectral data would be acquired using a mass
spectrometer, often coupled with a chromatographic separation technique like Gas
Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like a
coumarin, Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI)
would be suitable ionization methods. High-resolution mass spectrometry (HRMS) would be
used to determine the exact mass of the molecular ion, which allows for the confirmation of the
molecular formula.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural
elucidation of a natural product.
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General Workflow for Natural Product Spectroscopic Analysis
Natural Source
(e.g., Toddalia asiatica)
Extraction & Fractionation
Purification
(e.g., Chromatography)
I B

Mass Spectrometry NMR Spectroscopy
(LRMS, HRMS) (H, 12C, 2D) Infrared Spectroscopy
I I B S
Determine Molecular Formula Identify Functional Groups
(from HRMS & NMR) (from IR & NMR)
Establish Connectivity
(from 2D NMR)
Determine Stereochemistry
(from NOESY, Coupling Constants)

Propose Structure
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 To cite this document: BenchChem. [Spectroscopic Data and Characterization of (-)-
Toddanol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8033888#spectroscopic-data-for-toddanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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